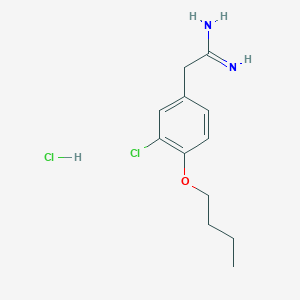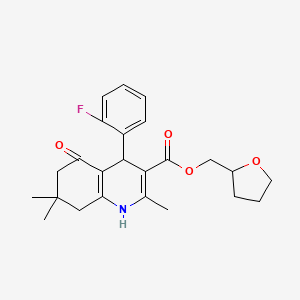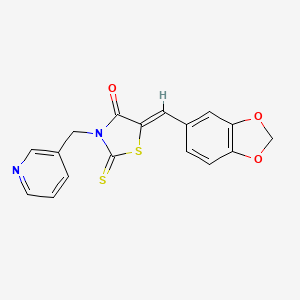![molecular formula C14H16N2O3S B5085723 1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5085723.png)
1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone, commonly known as DMPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPE is a thioether derivative of ketamine, a well-known anesthetic agent. In recent years, DMPE has gained attention as a potential treatment for various neurological disorders due to its unique pharmacological properties.
Mecanismo De Acción
DMPE is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems in the brain, including the glutamatergic, serotonergic, and noradrenergic systems. DMPE has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory, and to enhance the activity of the AMPA receptor, a subtype of glutamate receptor. DMPE has also been shown to increase the levels of serotonin and norepinephrine, two neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
DMPE has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. DMPE has been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and to promote neurogenesis, the growth of new neurons in the brain. DMPE has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and to reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPE has several advantages as a research tool, including its unique pharmacological profile and its potential therapeutic applications. However, DMPE also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several possible future directions for research on DMPE. One area of interest is the potential use of DMPE as a treatment for post-traumatic stress disorder (PTSD). DMPE has been shown to have anxiolytic effects in animal models of anxiety and may have potential as a treatment for PTSD. Another area of interest is the potential use of DMPE as a treatment for chronic pain conditions. DMPE has been investigated for its potential analgesic effects and may have potential as a treatment for chronic pain. Finally, further research is needed to elucidate the exact mechanism of action of DMPE and to explore its potential therapeutic applications in other neurological disorders.
Métodos De Síntesis
The synthesis of DMPE involves the reaction between 3,4-dimethoxybenzaldehyde and 2-(1-methyl-1H-imidazol-2-ylthio)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of DMPE as a white crystalline solid with a melting point of 119-121°C.
Aplicaciones Científicas De Investigación
DMPE has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and chronic pain. DMPE has been shown to exhibit rapid and sustained antidepressant effects in preclinical studies. DMPE has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, DMPE has been investigated for its potential analgesic effects in chronic pain conditions.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16-7-6-15-14(16)20-9-11(17)10-4-5-12(18-2)13(8-10)19-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOLCCPKAOXVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[3-(methylthio)propyl]-3-isoxazolecarboxamide](/img/structure/B5085649.png)
![methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)

![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)
![3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5085685.png)
![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5085719.png)



![1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5085740.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5085748.png)